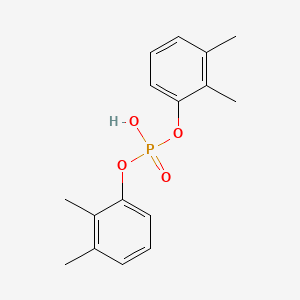
bis(2,3-dimethylphenyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dimethylphenyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C₁₆H₁₉O₄P. It is characterized by the presence of two 2,3-dimethylphenyl groups attached to a phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dimethylphenyl) hydrogen phosphate typically involves the reaction of 2,3-dimethylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction, followed by room temperature for hydrolysis.
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form 2,3-dimethylphenol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenyl phosphates.
Hydrolysis: 2,3-dimethylphenol and phosphoric acid.
Scientific Research Applications
Bis(2,3-dimethylphenyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of bis(2,3-dimethylphenyl) hydrogen phosphate involves its interaction with various molecular targets, primarily through its phosphate group. This group can form strong bonds with metal ions and other electrophiles, making it useful in catalysis and coordination chemistry. The compound can also act as a ligand, forming complexes with transition metals and influencing their reactivity and stability.
Comparison with Similar Compounds
- Bis(2,4-dimethylphenyl) hydrogen phosphate
- Bis(2,6-dimethylphenyl) hydrogen phosphate
- Bis(3,5-dimethylphenyl) hydrogen phosphate
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl rings varies among these compounds, leading to differences in steric hindrance and electronic effects.
- Reactivity: The reactivity of these compounds can differ based on the position of the methyl groups, affecting their participation in chemical reactions.
- Applications: While all these compounds have potential applications in similar fields, their specific uses may vary depending on their reactivity and stability.
Bis(2,3-dimethylphenyl) hydrogen phosphate is unique due to the specific positioning of the methyl groups, which can influence its chemical behavior and interactions in various applications .
Properties
IUPAC Name |
bis(2,3-dimethylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-11-7-5-9-15(13(11)3)19-21(17,18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMZLIDQEUWXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














